(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl 1-phenyl-1H-tetraazol-5-yl sulfide (6-Chloro-4H-1,3-benzodioxin-8-yl)methyl 1-phenyl-1H-tetraazol-5-yl sulfide
Brand Name: Vulcanchem
CAS No.: 446052-52-4
VCID: VC0395276
InChI: InChI=1S/C16H13ClN4O2S/c17-13-6-11-8-22-10-23-15(11)12(7-13)9-24-16-18-19-20-21(16)14-4-2-1-3-5-14/h1-7H,8-10H2
SMILES: C1C2=C(C(=CC(=C2)Cl)CSC3=NN=NN3C4=CC=CC=C4)OCO1
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.8g/mol

(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl 1-phenyl-1H-tetraazol-5-yl sulfide

CAS No.: 446052-52-4

Main Products

VCID: VC0395276

Molecular Formula: C16H13ClN4O2S

Molecular Weight: 360.8g/mol

(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl 1-phenyl-1H-tetraazol-5-yl sulfide - 446052-52-4

CAS No. 446052-52-4
Product Name (6-Chloro-4H-1,3-benzodioxin-8-yl)methyl 1-phenyl-1H-tetraazol-5-yl sulfide
Molecular Formula C16H13ClN4O2S
Molecular Weight 360.8g/mol
IUPAC Name 5-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1-phenyltetrazole
Standard InChI InChI=1S/C16H13ClN4O2S/c17-13-6-11-8-22-10-23-15(11)12(7-13)9-24-16-18-19-20-21(16)14-4-2-1-3-5-14/h1-7H,8-10H2
Standard InChIKey BYCJVRDVACUILT-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC(=C2)Cl)CSC3=NN=NN3C4=CC=CC=C4)OCO1
Canonical SMILES C1C2=C(C(=CC(=C2)Cl)CSC3=NN=NN3C4=CC=CC=C4)OCO1
PubChem Compound 1044121
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator